4-[(3-methoxyphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine family, characterized by a heterocyclic core containing sulfur and nitrogen atoms. Its structure includes a 3-methoxyphenylmethyl group at position 4 and a 4-isopropylphenyl substituent at position 2. The 1,1,3-trione moiety enhances electron-withdrawing properties, which may influence its binding affinity and pharmacokinetics. Benzothiadiazines are known for diverse pharmacological applications, including antiviral, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17(2)19-11-13-20(14-12-19)26-24(27)25(16-18-7-6-8-21(15-18)30-3)22-9-4-5-10-23(22)31(26,28)29/h4-15,17H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUCWVBJXZOTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3-methoxyphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.46 g/mol
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to our target showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Benzothiadiazine Derivative A | Antibacterial | 15 |
| Benzothiadiazine Derivative B | Antifungal | 10 |
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.
Analgesic Properties
Benzothiadiazines have also shown analgesic effects in animal models. The proposed mechanism includes modulation of pain pathways via opioid receptors or inhibition of cyclooxygenase enzymes.
The biological activities of 4-[(3-methoxyphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and pain pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., opioid receptors) could mediate its analgesic effects.
- Antioxidant Activity : Some studies suggest that benzothiadiazines possess antioxidant properties that contribute to their protective effects against oxidative stress.
Case Studies
A notable case study published in the Journal of Advanced Biomedical and Pharmaceutical Sciences examined a series of benzothiadiazine derivatives for their biological activities. The study highlighted that certain modifications to the benzothiadiazine structure enhanced antimicrobial and anti-inflammatory efficacy.
Comparison with Similar Compounds
Comparison with Similar Benzothiadiazine Derivatives
Structural Modifications and Pharmacological Implications
Benzothiadiazine derivatives are modified at positions 2, 3, and 4 to optimize bioactivity. Key structural comparisons include:
- Electron-Donating vs. Withdrawing Groups : Methyl/ethyl groups increase hydrogen bond (HB) lifetimes with membrane lipids (e.g., DOPC, DOPS) by 1–70 ns, while fluorine/trifluoromethyl groups reduce HB stability . The target compound’s 3-methoxy group may enhance lipid affinity compared to chlorinated analogs .
- Substituent Position : N2 modifications (e.g., 4-isopropylphenyl) influence steric hindrance and binding pocket compatibility. For example, 4-methoxyphenyl at N2 in aldose reductase inhibitors improves selectivity .
Pharmacological Activity Profiles
- Enzyme Inhibition :
- Membrane Interactions: The reference DBD (3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide) binds cholesterol and phospholipids via H2/H4 sites.
Physicochemical Properties
- Lipophilicity : The 4-isopropylphenyl group increases hydrophobicity (clogP ~3.5 estimated), comparable to 4-chlorophenylmethyl analogs .
- Hydrogen Bond Capacity : The 1,1,3-trione moiety provides three hydrogen bond acceptors, similar to 1,1-dioxide derivatives in iGluR ligands .
Case Studies of Structural Analogs
- Compound 7 (Varano et al.): A 7-(3-formylpyrrol-1-yl)-6-trifluoromethyl derivative exhibits 90-fold selectivity for AMPA over Gly/NMDA receptors .
- DBD5 () : Trifluoromethyl substitution reduces HB lifetime to 1 ns vs. 70 ns for methyl groups, highlighting substituent-dependent membrane interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
